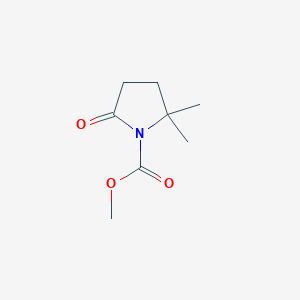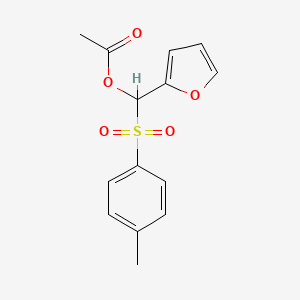
5-Methylisoxazol-3-yl methacrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methylisoxazol-3-yl methacrylate is a chemical compound that belongs to the class of methacrylate esters It is characterized by the presence of a 5-methylisoxazole ring attached to a methacrylate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylisoxazol-3-yl methacrylate typically involves the reaction of 5-methylisoxazole with methacryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methacryloyl chloride. The general reaction scheme is as follows:
5-Methylisoxazole+Methacryloyl chloride→5-Methylisoxazol-3-yl methacrylate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which can improve the yield and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
5-Methylisoxazol-3-yl methacrylate can undergo various chemical reactions, including:
Polymerization: This compound can be polymerized to form polymers with unique properties. The polymerization can be initiated by free radicals, UV light, or heat.
Substitution Reactions: The methacrylate group can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Addition Reactions: The double bond in the methacrylate group can participate in addition reactions with various electrophiles.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Substitution Reactions: Nucleophiles such as amines or alcohols can be used under basic conditions.
Addition Reactions: Electrophiles such as halogens or hydrogen halides can be used.
Major Products Formed
Polymerization: Polymers with pendant 5-methylisoxazole groups.
Substitution Reactions: Substituted methacrylate esters.
Addition Reactions: Halogenated or hydrogenated methacrylate derivatives.
科学研究应用
5-Methylisoxazol-3-yl methacrylate has a wide range of applications in scientific research:
Polymer Chemistry: It is used in the synthesis of functional polymers with specific properties, such as thermal stability and antimicrobial activity.
Biological Research: The compound can be used to create biocompatible materials for medical applications, such as drug delivery systems and tissue engineering scaffolds.
Material Science: It is used in the development of advanced materials with unique mechanical and chemical properties.
作用机制
The mechanism of action of 5-Methylisoxazol-3-yl methacrylate primarily involves its ability to undergo polymerization and form cross-linked networks. The methacrylate group can participate in free radical polymerization, leading to the formation of polymers with pendant 5-methylisoxazole groups. These polymers can interact with various molecular targets, such as proteins and nucleic acids, through non-covalent interactions, which can influence their biological activity .
相似化合物的比较
Similar Compounds
5-Methylisoxazol-3-yl acrylate: Similar structure but with an acrylate group instead of a methacrylate group.
5-Methylisoxazol-3-yl ethyl methacrylate: Similar structure but with an ethyl group attached to the methacrylate group.
5-Methylisoxazol-3-yl propyl methacrylate: Similar structure but with a propyl group attached to the methacrylate group.
Uniqueness
5-Methylisoxazol-3-yl methacrylate is unique due to its combination of the 5-methylisoxazole ring and the methacrylate group. This combination imparts specific properties to the compound, such as enhanced reactivity in polymerization reactions and the ability to form polymers with unique thermal and mechanical properties .
属性
分子式 |
C8H9NO3 |
|---|---|
分子量 |
167.16 g/mol |
IUPAC 名称 |
(5-methyl-1,2-oxazol-3-yl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C8H9NO3/c1-5(2)8(10)11-7-4-6(3)12-9-7/h4H,1H2,2-3H3 |
InChI 键 |
NVKBBIFTDDGERR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NO1)OC(=O)C(=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[2-(Dimethylamino)ethyl]-5-iodo-3-propylquinolin-8-ol](/img/structure/B12885500.png)
![2-(Carboxy(hydroxy)methyl)-5-(methoxycarbonyl)benzo[d]oxazole](/img/structure/B12885506.png)

![2-Chloro-1-(2-(hydroxymethyl)benzo[d]oxazol-4-yl)ethanone](/img/structure/B12885513.png)





![Ethanol, 2-[methyl(5-phenyl-1H-1,2,4-triazol-3-yl)amino]-](/img/structure/B12885568.png)

